LogD pH 7.4: A ~2‑Fold Lipophilicity Advantage Over the 3‑Pyridylmethyl Regioisomer
In fragment‑based screening, compounds with LogD values between 1 and 3 are preferred, but even small shifts within this window affect cellular permeability and off‑target binding. The target compound displays a computed LogD (pH 7.4) of 2.28, whereas its 3‑pyridylmethyl regioisomer (ChemBase ID 311083) shows a LogD of 1.95, yielding a 0.33 log unit difference (ΔLogD = 0.33) [1][2]. This difference corresponds to an approximate 2.1‑fold higher partition coefficient for the 2‑pyridyl isomer, which can enhance passive membrane permeation without crossing the LogD > 3 threshold that often triggers promiscuous binding [3].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 2.28 |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (LogD pH 7.4 = 1.95) |
| Quantified Difference | ΔLogD = +0.33 (≈2.1‑fold) |
| Conditions | Computed by JChem in Chembase (pH 7.4 aqueous/octanol model) |
Why This Matters
Procurement decisions for fragment libraries or lead‑optimization programs should consider this quantifiable lipophilicity edge to maintain cellular permeability without introducing the risks of high‑logP compounds.
- [1] Chembase. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, ChemBase ID 310882. Computed LogD (pH 7.4) = 2.28. View Source
- [2] Chembase. N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, ChemBase ID 311083. Computed LogD (pH 7.4) = 1.95. View Source
- [3] Waring MJ. Expert Opin Drug Discov. 2010;5(3):235-248. Lipophilicity in drug discovery. View Source
